molecular formula C6H5NO2 B032914 Nitrobenzene-d5 CAS No. 4165-60-0

Nitrobenzene-d5

Cat. No.: B032914
CAS No.: 4165-60-0
M. Wt: 128.14 g/mol
InChI Key: LQNUZADURLCDLV-RALIUCGRSA-N
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Description

Nitrobenzene-d5 solution is an internal/surrogate standard specifically designed for monitoring organic chemicals on the Priority Pollutants List in municipal and industrial wastewater, per methods developed by the US EPA Environmental Monitoring Systems Laboratory in Cincinnati, Ohio (EMSL-CI), under the authority of the Clean Water Act (CWA).
Nitrobenzene-d5 is also referred to as pentadeuteronitrobenzene. Structure of the complexes between tetramethyl p-tert-butylcalixarene tetraketone and hydroxonium cation H3O+ in nitrobenzene-d5 have been investigated by NMR (Nuclear Magnetic Resonance) spectroscopy and DFT (Density Functional Theory) calculations. It participates in the preparation of 2- and 3-phenyl-d5-thiophenes.

Scientific Research Applications

  • Structural Analysis of PVC Gels : Nitrobenzene-d5 is used in structural analysis of PVC gels, supporting the "crystallite" junction point model (Frey et al., 1991).

  • Degenerate Four-Wave Mixing : It's a promising material for time-resolving degenerate four-wave mixing (DFWM), with electron-vibration interactions and acoustical vibrations contributing to its efficiency (Kityk et al., 2001).

  • Reversible Molecular Capsules : this compound forms stable complexes that encapsulate small molecules reversibly, displaying an enthalpy-entropy compensation (Günther & Sherman, 1998).

  • Anti-Plastification in Poly(epichlorohydrin) : It exhibits an antiplastification effect on poly(epichlorohydrin), with additional transitions occurring at certain concentrations (Trzebicka, Smigasiewicz, & Turska, 1986).

  • Electrochemical Detection : An electrode modified with GRGO/Ni-TPP nanocomposite using nitrobenzene shows improved electrochemical determination of nitrobenzene pollutants (Kubendhiran et al., 2017).

  • Selective Oxidation : Nitrobenzene is selectively oxidized to 2-nitrophenol with oxygen in a process catalyzed by the H5PV2Mo10O40 polyoxometalate (Khenkin, Weiner, & Neumann, 2005).

  • NMR Deuteron Relaxation Study : Research on this compound in porous silica glasses reveals insights into molecular motions and relaxation rates (Liu, Máckowiak, Li, & Jonas, 1990).

Safety and Hazards

Nitrobenzene-d5 is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and damaging fertility or the unborn child . It causes damage to organs and is toxic to aquatic life .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNUZADURLCDLV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049690
Record name Nitrobenzene-d5
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Molecular Weight

128.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Nitrobenzene-d5
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CAS No.

4165-60-0
Record name Nitrobenzene-d5
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Record name Nitro(2H5)benzene
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Record name Nitrobenzene-d5
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Record name Nitro(2H5)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of nitrobenzene-d5?

A1: this compound has a molecular formula of C6D5NO2 and a molecular weight of 128.13 g/mol.

Q2: Why is this compound used as a solvent in NMR studies?

A2: The deuterium atoms in this compound provide a distinct NMR signal, simplifying spectral interpretation by minimizing interference from solvent signals. [, , , , , , , , ]

Q3: How does the deuteration in this compound influence its properties compared to nitrobenzene?

A3: Deuteration leads to a slightly higher density and boiling point for this compound. Additionally, it impacts vibrational frequencies, as observed in spectroscopic studies. [, , ]

Q4: How does this compound interact with p-tert-butylcalixarene?

A4: this compound acts as a guest molecule, forming inclusion complexes with p-tert-butylcalixarene. The inclusion process and guest dynamics within the host cavity have been investigated using various NMR techniques. [, ]

Q5: What unique behavior does this compound exhibit as a guest molecule in p-tert-butylcalixarene compared to other guests?

A5: Unlike many guest molecules that align with the host's symmetry axis, this compound induces a symmetry-reducing distortion in the p-tert-butylcalixarene structure. This distortion impacts host-guest interactions and guest dynamics.

Q6: Can the interaction between this compound and p-tert-butylcalixarene be modulated?

A6: Yes, introducing a second guest molecule, like propane, can alter the host-guest interaction dynamics. In sufficient quantities, propane induces alignment of the this compound molecule with the host's symmetry axis.

Q7: How is this compound employed in kinetic isotope effect studies?

A7: this compound is used to study the kinetic isotope effect, helping determine the rate-determining step in reactions where a C-H or C-D bond breaking event is suspected. [, ]

Q8: What information does the kinetic isotope effect provide about a reaction mechanism?

A8: A significant kinetic isotope effect, observed when comparing reaction rates with this compound and nitrobenzene, indicates that the breaking of the C-H/C-D bond is involved in the rate-determining step of the reaction. [, ]

Q9: How is this compound used in mass spectrometry?

A9: this compound's unique mass, due to deuterium, facilitates the resolution of isobaric ions in mass spectrometry. This allows researchers to differentiate between ions with the same nominal mass but different elemental compositions.

Q10: How is this compound used in analytical method validation?

A10: this compound serves as an internal standard in analytical techniques like NMR and mass spectrometry. Its known concentration and distinct signal help quantify other analytes and ensure the accuracy and precision of the analytical method. [, , , , , , , , ]

Q11: How is this compound used in studies of molecular liquids in confined geometries?

A11: Researchers employ deuteron NMR to investigate the reorientational dynamics of this compound confined within porous silica glasses. These studies shed light on how confinement affects molecular motion in liquids.

Q12: What is the role of this compound in studying hydrogen bonding?

A12: this compound acts as a solvent with weak hydrogen bond accepting abilities, aiding in the investigation of torsional barriers in molecules capable of intramolecular hydrogen bonding.

Q13: What role does this compound play in the study of crown ether complexes?

A13: this compound serves as a solvent for studying the interaction of crown ethers with alkali and alkaline earth metal salts. Researchers use NMR to analyze shifts in the this compound and water signals, providing insights into complex formation and stoichiometry.

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